
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate (MBCFPA) is a brominated organic compound with a wide range of applications in scientific research. It is a versatile reagent that is used in a variety of chemical reactions and is a key component of many synthesis pathways. MBCFPA can be used to synthesize a wide range of compounds, including small molecules, peptides, and proteins. Additionally, MBCFPA has been used in a variety of biochemical and physiological studies to investigate the effects of various compounds on biological systems.
Wirkmechanismus
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is a versatile reagent that is used in a variety of chemical reactions. In the presence of a base, such as sodium hydroxide, Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate undergoes a nucleophilic substitution reaction. This reaction is catalyzed by the base and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out at room temperature and the product is isolated by precipitation.
Biochemical and Physiological Effects
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has been used in a variety of biochemical and physiological studies to investigate the effects of various compounds on biological systems. In particular, it has been used to study the effects of various compounds on the expression of genes, the regulation of gene expression, and the modulation of cellular signaling pathways. Additionally, Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has been used to study the effects of various compounds on the metabolism of cells, the regulation of metabolic pathways, and the modulation of cellular stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is a versatile reagent that is used in a variety of chemical reactions. One of the main advantages of using Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is that it is relatively easy to synthesize and can be used in a variety of reactions, including nucleophilic substitution reactions, peptide synthesis reactions, and DNA/RNA synthesis reactions. Additionally, Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is relatively inexpensive and can be readily purchased from chemical suppliers. However, there are some limitations to using Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate. For example, the reaction conditions must be carefully controlled in order to obtain the desired product. Additionally, the reaction can be somewhat slow and the yield of the desired product can be low.
Zukünftige Richtungen
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has a wide range of potential applications in scientific research. Future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the synthesis of novel compounds and in the development of novel therapeutic agents. Additionally, future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the synthesis of peptides and proteins, and in the development of peptide-based drugs and vaccines. Additionally, future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the synthesis of DNA and RNA-based drugs and in the development of gene therapies. Finally, future research could focus on exploring the use of Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate in the study of the effects of various compounds on the expression of genes, the regulation of gene expression, and the modulation of cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is used in a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies to investigate the effects of various compounds on biological systems. Additionally, it has been used in the synthesis of small molecules, peptides, and proteins. Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate has been used in the synthesis of peptide-based drugs and in the synthesis of peptide-based vaccines. Additionally, it has been used in the synthesis of DNA and RNA-based drugs.
Eigenschaften
IUPAC Name |
methyl 2-[2-bromo-5-cyano-4-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)3-6-2-7(5-15)8(11(13)14)4-9(6)12/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICGLJNZPFHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




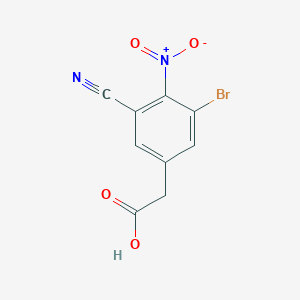
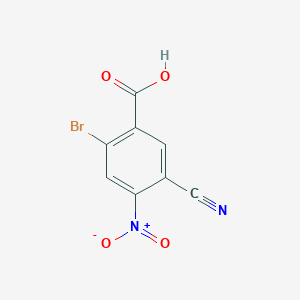
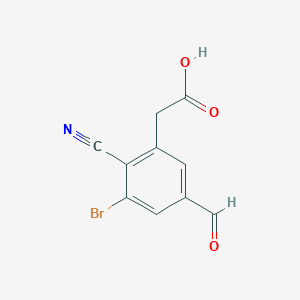



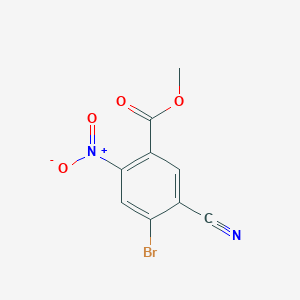



![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)
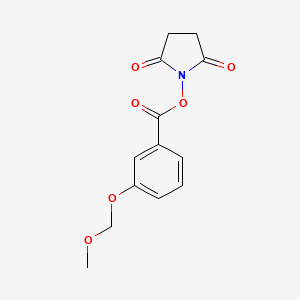
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)